L-threo-Droxidopa-13C2,15N

Description

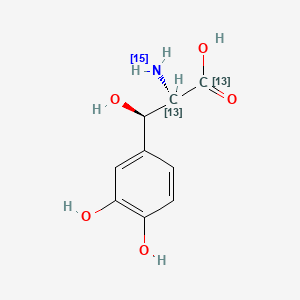

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

216.17 g/mol |

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |

InChI Key |

QXWYKJLNLSIPIN-LJDYPDNASA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-threo-Droxidopa-13C2,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threo-Droxidopa-13C2,15N is a stable isotope-labeled version of Droxidopa, a synthetic amino acid precursor of the neurotransmitter norepinephrine. This isotopically labeled form serves as a critical tool in pharmaceutical research and development, particularly in the fields of pharmacokinetics, pharmacodynamics, and clinical pharmacology. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom allows for the precise differentiation and quantification of the administered drug from its endogenous counterparts within biological systems. This technical guide provides an in-depth overview of this compound, its applications, and the methodologies associated with its use.

Droxidopa itself is a prodrug that is enzymatically converted to norepinephrine in the body.[1] It is clinically used for the treatment of neurogenic orthostatic hypotension (NOH), a condition characterized by a significant drop in blood pressure upon standing, often associated with neurological disorders such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][2] By increasing norepinephrine levels, Droxidopa helps to restore vascular tone and mitigate the symptoms of NOH.[3] The use of this compound as an internal standard in analytical methods ensures the accuracy and precision of Droxidopa quantification in biological matrices, which is essential for regulatory submissions and clinical trial data integrity.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇¹³C₂H₁₁¹⁵NO₄ |

| Molecular Weight | 216.07 g/mol |

| Isotopic Enrichment | Carbon-13, Nitrogen-15 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Action and Signaling Pathway

Droxidopa exerts its pharmacological effect by serving as a direct precursor to norepinephrine.[3] Unlike norepinephrine, Droxidopa can cross the blood-brain barrier.[4] The conversion of Droxidopa to norepinephrine is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This conversion occurs in both the peripheral and central nervous systems.[3] The resulting norepinephrine then acts on adrenergic receptors to elicit a physiological response.

The signaling pathway initiated by norepinephrine involves the activation of α- and β-adrenergic receptors, which are G-protein coupled receptors. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.

Caption: Droxidopa to Norepinephrine Signaling Pathway.

Clinical Efficacy of Droxidopa in Neurogenic Orthostatic Hypotension

Clinical trials have demonstrated the efficacy of Droxidopa in improving the symptoms of neurogenic orthostatic hypotension. The following table summarizes key efficacy data from a randomized, placebo-controlled, phase 3 trial.

| Efficacy Outcome | Droxidopa (n=82) | Placebo (n=80) | p-value |

| Change in OHQ Composite Score | -1.83 ± 2.07 | -0.93 ± 1.69 | 0.003 |

| Change in Standing Systolic Blood Pressure (mmHg) | +11.2 | +3.9 | <0.001 |

OHQ: Orthostatic Hypotension Questionnaire. Data presented as mean ± standard deviation. A negative change in OHQ score indicates improvement.[1]

Pharmacokinetics of Droxidopa

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is an invaluable tool for such studies, as it allows for the precise measurement of the administered drug without interference from endogenous compounds. The following table presents pharmacokinetic parameters for unlabeled Droxidopa in healthy elderly subjects.

| Parameter | Value (300 mg single dose, fasted) |

| Tmax (hr) | 1.5 (0.5 - 5.0) |

| Cmax (ng/mL) | 1340 ± 386 |

| AUC0-t (ng·hr/mL) | 4280 ± 1170 |

| t1/2 (hr) | 2.7 ± 0.6 |

Data presented as mean ± standard deviation, except for Tmax which is median (range).

Experimental Protocols

Quantification of Droxidopa in Human Plasma using UPLC-MS/MS with a Labeled Internal Standard

The following is a representative protocol for the quantitative analysis of Droxidopa in human plasma, employing a stable isotope-labeled internal standard like this compound for accurate quantification.

1. Sample Preparation:

-

To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., this compound in a suitable solvent).

-

Vortex mix for 30 seconds.

-

Add 400 µL of methanol (protein precipitation agent) and vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of Droxidopa and the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Droxidopa: m/z 214.1 → 196.1

-

This compound: m/z 217.1 → 199.1 (example transition, would need to be optimized)

-

3. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Droxidopa in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical workflows for pharmacokinetic studies. The following diagram illustrates a typical workflow.

Caption: Pharmacokinetic Study Workflow with Labeled IS.

Conclusion

This compound is an indispensable tool for researchers and scientists in the pharmaceutical industry. Its use as an internal standard in bioanalytical methods provides the necessary accuracy and precision for the quantification of Droxidopa in biological matrices. This, in turn, is fundamental for the robust characterization of the drug's pharmacokinetic and pharmacodynamic properties, ultimately supporting the development of safe and effective therapies for conditions such as neurogenic orthostatic hypotension. The detailed methodologies and data presented in this guide are intended to support the design and execution of rigorous scientific investigations involving Droxidopa and its isotopically labeled analogue.

References

- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-threo-Droxidopa-13C2,15N: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for L-threo-Droxidopa-13C2,15N. This isotopically labeled form of Droxidopa is a critical tool in clinical research, particularly in pharmacokinetic and pharmacodynamic studies, serving as an internal standard for analytical methods.

Chemical Properties and Structure

This compound is a stable isotope-labeled synthetic amino acid precursor of norepinephrine. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom allows for its differentiation from the endogenous, unlabeled Droxidopa in biological matrices, which is essential for accurate quantification in metabolic studies.

Chemical Structure

The chemical structure of this compound is depicted below. The isotopic labels are located on the carboxyl carbon, the alpha-carbon, and the amino nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | This compound | D,this compound Hydrochloride |

| Synonyms | (-)-threo-3,4-Dihydroxyphenyl- serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N | (βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride |

| CAS Number | 1276295-04-5[1][2][3][4] | 1329556-63-9[5][6][7][8][9] |

| Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅[1][3][4] | C₇¹³C₂H₁₂Cl¹⁵NO₅[5][6][7] |

| Molecular Weight | 216.17 g/mol [1][3][4] | 252.63 g/mol [5][7][9] |

| Appearance | Solid | White to off-white powder[6] |

| Solubility | No data available | Soluble in water and ethanol[6] |

| Storage | No data available | Store at refrigerator (2-8°C) for long-term storage[6] |

| Purity (by HPLC) | No data available | Not less than 90%[6] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from the known synthesis of Droxidopa. The isotopic labels are introduced by using isotopically labeled starting materials. A common synthetic route involves the condensation of a protected 3,4-dihydroxybenzaldehyde with glycine.[10]

Hypothetical Synthetic Scheme:

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. omsynth.com [omsynth.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. clearsynth.com [clearsynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. theclinivex.com [theclinivex.com]

- 9. a2bchem.com [a2bchem.com]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of L-threo-Droxidopa-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-threo-Droxidopa-13C2,15N, an isotopically labeled form of the norepinephrine precursor, Droxidopa. The introduction of stable isotopes is crucial for pharmacokinetic and metabolic studies in drug development. This document outlines a likely synthetic pathway, purification protocols, and expected analytical outcomes based on established chemical principles and published literature on the synthesis of Droxidopa and related isotopically labeled compounds.

Synthetic Strategy

The synthesis of this compound involves a multi-step process, commencing with the protection of a starting benzaldehyde, followed by a stereoselective condensation with isotopically labeled glycine, and concluding with deprotection and purification. The core of the synthesis is the formation of the amino acid structure with the desired L-threo stereochemistry.

A plausible and efficient synthetic approach is the enzymatic condensation of a protected 3,4-dihydroxybenzaldehyde with Glycine-13C2,15N using a stereoselective enzyme such as L-threonine aldolase. This enzymatic step is critical for achieving the correct stereoisomer.

Key Synthetic Steps:

-

Protection of 3,4-Dihydroxybenzaldehyde: The catechol moiety of 3,4-dihydroxybenzaldehyde is reactive and must be protected to prevent side reactions during the condensation step. Common protecting groups include benzyl ethers or a methylenedioxy bridge (forming piperonal).

-

Stereoselective Condensation: The protected benzaldehyde derivative undergoes an aldol-type condensation with Glycine-13C2,15N. The use of L-threonine aldolase is advantageous for controlling the stereochemistry to yield the desired L-threo isomer.

-

Deprotection: The protecting group(s) on the catechol and potentially the amino group are removed to yield the final this compound.

-

Purification: The final product is purified to remove impurities, unreacted starting materials, and other stereoisomers.

Experimental Protocols

The following protocols are derived from established methods for the synthesis of Droxidopa and can be adapted for the preparation of its isotopically labeled counterpart.

Protection of 3,4-Dihydroxybenzaldehyde (Example: Benzylation)

-

Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) and benzyl chloride.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: The reaction mixture is cooled, and the product, 3,4-dibenzyloxybenzaldehyde, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the protected aldehyde.

Enzymatic Synthesis of Protected this compound

-

Reaction Mixture: In an aqueous buffer system, combine 3,4-dibenzyloxybenzaldehyde, Glycine-13C2,15N, and L-threonine aldolase. Pyridoxal-5'-phosphate (PLP) is often required as a cofactor for the enzyme.

-

Reaction Conditions: The reaction is typically carried out at a controlled pH and temperature (e.g., pH 7-8, 25-37 °C) with gentle agitation for an extended period (24-48 hours) to allow for enzymatic conversion.

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the formation of the desired product.

-

Workup: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The resulting solution contains the protected this compound.

Deprotection

-

Procedure: The protected amino acid is dissolved in a suitable solvent, and the benzyl protecting groups are removed by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).

-

Completion and Isolation: The completion of the deprotection is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the crude this compound.

Purification

-

Ion-Exchange Chromatography: The crude product is dissolved in an appropriate buffer and loaded onto an ion-exchange chromatography column. A stepwise or gradient elution with a suitable buffer is used to separate the desired product from impurities and other stereoisomers.

-

Recrystallization: The fractions containing the pure product are pooled, and the product is isolated by crystallization from a suitable solvent system (e.g., water/ethanol) to yield highly pure this compound.

Data Presentation

Table 1: Summary of Expected Yields and Purity

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | 3,4-Dibenzyloxybenzaldehyde | > 90 | > 98 |

| 2 | N-protected this compound | 60 - 80 | Diastereomeric excess > 95% |

| 3 | Crude this compound | > 95 | ~90 |

| 4 | Purified this compound | 70 - 90 (from crude) | > 99 |

Note: The expected yields and purities are based on typical values reported for the synthesis of non-labeled Droxidopa and may vary depending on the specific reaction conditions and scale.

Visualizations

Diagram 1: Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Diagram 2: Purification Workflow

Caption: General workflow for the purification of this compound.

The In Vivo Mechanism of L-threo-Droxidopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threo-dihydroxyphenylserine (droxidopa), a synthetic amino acid analogue, serves as a crucial therapeutic agent for the management of neurogenic orthostatic hypotension (nOH). This condition, characterized by a significant drop in blood pressure upon standing, arises from the insufficient release of norepinephrine from sympathetic nerve terminals. Droxidopa functions as a prodrug, undergoing enzymatic conversion to norepinephrine, thereby replenishing the deficient neurotransmitter and mitigating the symptoms of nOH.[1][2][3] This in-depth technical guide elucidates the in vivo mechanism of action of droxidopa, with a particular focus on the conceptual role of its isotopically labeled form, L-threo-Droxidopa-13C2,15N, in pharmacokinetic and metabolic analyses.

Core Mechanism of Action

The primary mechanism of action of droxidopa lies in its role as a direct precursor to norepinephrine.[1][4][5] Following oral administration, droxidopa is absorbed and subsequently metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][4][6] This enzyme is widely distributed throughout the body, facilitating the conversion of droxidopa to norepinephrine in both the central nervous system and peripheral tissues.[4][6][7] The newly synthesized norepinephrine can then act on adrenergic receptors to elicit its physiological effects, primarily vasoconstriction, which leads to an increase in blood pressure and amelioration of orthostatic symptoms.[4][6]

The use of the stable isotope-labeled compound, this compound, is instrumental in preclinical and clinical research. While not the therapeutic agent itself, this labeled version acts as a tracer, allowing researchers to distinguish between the administered drug and its metabolites from their endogenous counterparts. This is critical for accurate quantification in pharmacokinetic and metabolic studies using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Droxidopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orpdl.org [orpdl.org]

Isotopic Labeling Stability of L-threo-Droxidopa-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected isotopic labeling stability of L-threo-Droxidopa-13C2,15N. Given the limited direct research on the isotopic stability of this specific compound, this document synthesizes information on the stability of unlabeled Droxidopa, its metabolic pathways, and established methodologies for assessing the stability of isotopically labeled molecules. This guide is intended to serve as a practical resource for researchers and professionals in drug development.

Introduction to Isotopic Labeling in Drug Development

Stable isotope labeling is a critical tool in drug discovery and development, offering a non-radioactive method to trace the metabolic fate of a drug. Incorporating isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) allows for precise quantification of a drug and its metabolites in complex biological matrices, aiding in pharmacokinetic, pharmacodynamic, and absorption, distribution, metabolism, and excretion (ADME) studies. The utility of an isotopically labeled internal standard is predicated on its chemical and isotopic stability; the labels must remain affixed to the molecule throughout the experimental process to ensure accurate analysis.

L-threo-Droxidopa, a synthetic amino acid precursor of norepinephrine, is used to treat neurogenic orthostatic hypotension.[1] Its isotopically labeled form, this compound, serves as an internal standard in quantitative bioanalysis. This guide explores the factors influencing the stability of these labels.

Chemical Stability of Droxidopa

Forced degradation studies on unlabeled Droxidopa provide insights into its inherent chemical stability. This data is crucial as the isotopic labels are not expected to significantly alter the molecule's chemical reactivity. Droxidopa has been shown to be susceptible to degradation under acidic, alkaline, and thermal stress conditions, while remaining stable under photolytic (white and UV light) and oxidative conditions.[2][3][4]

Table 1: Summary of Forced Degradation Studies on Droxidopa

| Stress Condition | Reagent/Parameters | Observation | Reference |

| Acid Hydrolysis | 0.1 N HCl, heated at 80°C for 30 min | Degradation observed | [3] |

| Alkaline Hydrolysis | 0.15 N NaOH, room temp for 30 min | Degradation observed | [3] |

| Thermal Degradation | 105°C for 72 hours | Degradation observed | [3][4] |

| Oxidative Stress | 3% H₂O₂, heated at 80°C for 1 hour | Resistant to degradation | [3] |

| Photolytic Stress (White Light) | Exposed for 72 hours | Resistant to degradation | [3] |

| Photolytic Stress (UV Light) | Exposed for 72 hours | Resistant to degradation | [3] |

Metabolic Pathways of Droxidopa

Understanding the metabolic fate of Droxidopa is essential for predicting the in vivo stability of the isotopic labels. The primary metabolic pathways involve enzymatic conversions that could potentially lead to the loss of the labeled atoms if they were located at different positions. However, in this compound, the labels are incorporated into the stable core of the amino acid.

Droxidopa is primarily metabolized via three pathways:

-

Conversion to Norepinephrine: The desired therapeutic pathway, where aromatic L-amino acid decarboxylase (AAAD) removes the carboxyl group to form norepinephrine.[5]

-

O-methylation: Catechol-O-methyl-transferase (COMT) converts Droxidopa to its major metabolite, 3-O-methyl-DOPS.[5]

-

Aldolase Cleavage: DOPS-aldolase can cleave the molecule to form protocatechualdehyde.[6]

The following diagram illustrates these metabolic transformations:

Experimental Protocols for Isotopic Stability Assessment

The following protocols are proposed to specifically evaluate the isotopic stability of this compound, focusing on the potential for isotopic exchange.

This experiment assesses the stability of the labeled compound in plasma and other relevant biological fluids.

Methodology:

-

Preparation: Spike this compound into human plasma at a known concentration (e.g., 1 µg/mL).

-

Incubation: Incubate the spiked plasma samples at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: At each time point, precipitate proteins (e.g., with acetonitrile), centrifuge, and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. Monitor the mass-to-charge ratio (m/z) for this compound and its unlabeled counterpart.

-

Data Analysis: Compare the peak area of the labeled compound over time. A decrease in the labeled compound's signal without the appearance of degradation products could indicate isotopic exchange. The appearance of a signal for the unlabeled compound would be a strong indicator of exchange.

This protocol adapts the standard forced degradation studies to specifically look for isotopic exchange.

Methodology:

-

Stress Conditions: Subject this compound to the stress conditions outlined in Table 1 (acidic, alkaline, thermal, oxidative, and photolytic).

-

Sample Preparation: Neutralize the samples as needed and dilute to an appropriate concentration for analysis.

-

High-Resolution Mass Spectrometry (HRMS) Analysis: Analyze the stressed samples using LC-HRMS. This will allow for the precise mass determination of the parent compound and any potential products.

-

Data Analysis:

-

Monitor for any decrease in the signal of the fully labeled [M+H]⁺ ion.

-

Search for the appearance of ions corresponding to partially labeled (loss of ¹³C or ¹⁵N) or fully unlabeled Droxidopa.

-

Characterize any degradation products to determine if the labeled atoms are retained.

-

The workflow for these stability assessments can be visualized as follows:

Expected Stability of the Isotopic Labels

The ¹³C and ¹⁵N labels in this compound are incorporated into the core structure of the molecule. The carbon-carbon and carbon-nitrogen bonds are generally stable under physiological and common experimental conditions. Isotopic exchange is most likely to occur with protons (deuterium labels) in acidic or basic conditions, or at positions that are metabolically labile. Given the positions of the labels in this compound, significant isotopic exchange is not anticipated under the described conditions. However, empirical verification through the proposed experimental protocols is essential to confirm this assumption.

Conclusion

References

- 1. Droxidopa - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of L-DOPA and L-threo-3,4-dihydroxyphenylserine and their effects on monoamines in the human brain: analysis of the intraventricular fluid from parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of L-threo-Droxidopa-13C2,15N

An In-depth Technical Guide to the Physical and Chemical Characteristics of L-threo-Droxidopa-13C2,15N

Introduction

L-threo-Droxidopa, also known as L-DOPS, is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine.[1][2] It is utilized in the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[1][3] The isotopically labeled form, this compound, is a critical tool for researchers and drug development professionals. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis in biological matrices by mass spectrometry.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies for this compound.

Physical and Chemical Properties

This compound is a stable, non-radioactive isotopologue of Droxidopa.[6] Its physical and chemical characteristics are summarized below. The compound is often supplied as a hydrochloride salt to improve stability and solubility.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference |

| Synonyms | (-)-threo-3,4-Dihydroxyphenyl-serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N | [7] |

| Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅ | [7][8] |

| Molecular Weight | 216.17 g/mol | [7][8] |

| CAS Number | 1276295-04-5 | [7][8][9] |

| Purity (by HPLC) | ≥99% | [7] |

| Appearance | White to Off-White Powder | [4] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [4] |

Table 2: Physical and Chemical Data for this compound Hydrochloride

| Property | Value | Reference |

| Synonyms | (2S,3R)-2-(amino-15N)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic-1,2-13C2 acid, hydrochloride (1:1) | [10] |

| Molecular Formula | C₇¹³C₂H₁₂Cl¹⁵NO₅ | [11] |

| Molecular Weight | 252.63 g/mol | [8] |

| CAS Number | 1329556-63-9 | [8][12][13] |

| Solubility | Soluble in water and ethanol | [4] |

Metabolic Pathway

Droxidopa is a prodrug that bypasses the rate-limiting enzyme dopamine beta-hydroxylase in the synthesis of norepinephrine.[14] After administration, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2][3] This conversion occurs in both the central and peripheral nervous systems.[15][16] However, Droxidopa has other metabolic fates; it can be metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyl-DOPS, or by DOPS aldolase to form protocatechualdehyde.[3][17]

References

- 1. What is the mechanism of Droxidopa? [synapse.patsnap.com]

- 2. Droxidopa - Wikipedia [en.wikipedia.org]

- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. omsynth.com [omsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. theclinivex.com [theclinivex.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. theclinivex.com [theclinivex.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. [Study on the metabolism of droxidopa in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-threo-Droxidopa-13C2,15N: Properties, Metabolism, and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled compound L-threo-Droxidopa-13C2,15N, including its fundamental chemical properties, metabolic pathways, and a summary of a key clinical trial protocol for its non-labeled counterpart, Droxidopa. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, clinical research, and drug development.

Core Compound Identification and Properties

This compound is a stable isotope-labeled version of Droxidopa, a synthetic amino acid precursor to the neurotransmitter norepinephrine. The labeling with Carbon-13 and Nitrogen-15 makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its endogenous counterparts.

Below is a summary of the key quantitative data for this compound and its related forms.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| This compound | 1276295-04-5 | 216.17 | C₇¹³C₂H₁₁¹⁵NO₅ |

| D,this compound Hydrochloride | 1329556-63-9 | 252.63 | C₇¹³C₂H₁₂Cl¹⁵NO₅ |

| L-threo-Droxidopa (unlabeled) | 23651-95-8 | 213.19 | C₉H₁₁NO₅ |

Metabolic Signaling Pathway

Droxidopa's primary mechanism of action is as a prodrug for norepinephrine.[1] It is readily absorbed orally and can cross the blood-brain barrier.[1][2] The conversion to norepinephrine is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase.[1][2][3] This process restores norepinephrine levels, which is beneficial in conditions like neurogenic orthostatic hypotension where there is a deficiency of this neurotransmitter.

Besides its conversion to the active norepinephrine, Droxidopa is also metabolized into other compounds. The main metabolic pathways include:

-

Conversion to 3-O-methyl-DOPS via Catechol-O-methyltransferase (COMT).[3]

-

Conversion to protocatechualdehyde via DOPS aldolase.[3]

Experimental Protocols: Phase 3 Clinical Trial Design for Neurogenic Orthostatic Hypotension

While specific experimental protocols for the labeled compound this compound are proprietary and vary by application, the methodology of clinical trials for the unlabeled drug provides a framework for its use in human studies. The following is a summary of a randomized, placebo-controlled, phase 3 trial for Droxidopa in patients with neurogenic orthostatic hypotension.[4][5]

Study Design

This multicenter trial consisted of two main phases: an open-label dose optimization period followed by a 7-day washout and a subsequent 7-day double-blind treatment period.[4]

Dose Optimization Phase (Up to 14 days)

-

Initial Dosing : Open-label Droxidopa was initiated at a dose of 100 mg three times daily.[4]

-

Titration : The dosage was incrementally increased by 100 mg per dose until one of the following criteria was met:

-

The patient reported a "0" on a 10-point Likert scale for dizziness/lightheadedness, coupled with a standing systolic blood pressure increase of at least 10 mm Hg.[4]

-

The maximum allowed dosage of 600 mg three times daily was reached.[4]

-

The patient experienced sustained blood pressure exceeding 180 mm Hg systolic or 110 mm Hg diastolic.[4]

-

Intolerable side effects occurred.[4]

-

Double-Blind Treatment Phase (7 days)

Following the washout period, patients were randomized to receive either their optimized dose of Droxidopa or a placebo.

Outcome Measures

-

Primary Endpoint : The primary efficacy was measured by the change in the Orthostatic Hypotension Questionnaire (OHQ) composite score.[4] The OHQ is a patient-reported outcome tool that assesses the symptoms of neurogenic orthostatic hypotension.[4]

Synthesis of L-threo-Droxidopa

The chemical synthesis of Droxidopa is a multi-step process.[6] A common approach involves the coupling of a protected 3,4-dihydroxy benzaldehyde with glycine.[6] Enzymatic methods have also been explored, utilizing enzymes such as L-threonine aldolase to catalyze the aldol condensation of glycine and 3,4-dihydroxybenzaldehyde to produce L-threo-Droxidopa.[7] These synthetic routes often require protecting groups for the catechol, amine, and carboxyl moieties to ensure the desired stereochemistry and prevent side reactions.[6]

This guide provides a foundational understanding of this compound for research and development purposes. For detailed experimental use, it is imperative to consult specific product documentation and relevant scientific literature.

References

- 1. Droxidopa - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES - Patent 3168208 [data.epo.org]

- 7. Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for L-threo-Droxidopa-13C2,15N in Research

This technical guide provides an in-depth overview of the commercial availability of L-threo-Droxidopa-13C2,15N, a stable isotope-labeled internal standard crucial for research and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry. This guide also details the mechanism of action of Droxidopa, relevant experimental protocols, and key signaling pathways.

Commercial Availability

This compound is available from several specialized chemical suppliers for research purposes. The compound is a labeled synthetic amino acid precursor of Norepinephrine and is primarily used in pharmacokinetic and pharmacodynamic studies to differentiate it from its endogenous counterparts.[1][2] Below is a summary of its availability from various vendors.

| Supplier | Product Name | Catalog Number | Available Quantities | Notes |

| Clinivex | L-threo-Droxidopa-13C2-15N HCl | RCLSTLD155004 | 10mg, 50mg, 100mg | For Research and Development purposes only. Not for animal or human use.[3] |

| Clearsynth | D,this compound Hydrochloride | CS-O-15342 | 1mg, 5mg, 10mg, 25mg, 50mg | Used as an analytical standard for HPLC and in R&D.[2] |

| A2B Chem | D,this compound Hydrochloride | AX33812 | 1mg, 10mg | For research use only.[4] |

| LGC Standards | This compound | - | Inquire for details | Certified reference material.[5] |

| MedchemExpress | Droxidopa-13C2,15N hydrochloride | HY-13458S1 | 1mg, 5mg | For research use only. Not for sale to patients.[6] |

| Pharmaffiliates | D,this compound Hydrochloride | - | Inquire for details | A labeled synthetic amino acid precursor of Norepinephrine.[7] |

| CymitQuimica | D,this compound Hydrochloride | - | Inquire for details | A labeled synthetic amino acid precursor of Norepinephrine.[8] |

Mechanism of Action and Signaling Pathway

Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is an orally active synthetic amino acid that acts as a prodrug.[9][10] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[9][10][11] This enzymatic conversion increases the levels of norepinephrine in the peripheral nervous system, which in turn helps to increase vascular tone and raise blood pressure.[9][10] Droxidopa is used for the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[11][12]

The primary mechanism of action of Droxidopa involves its conversion to norepinephrine, which then acts on adrenergic receptors.[11] Norepinephrine is a key neurotransmitter in the sympathetic nervous system and plays a crucial role in regulating blood pressure.[12] By increasing norepinephrine levels, Droxidopa helps to compensate for the deficiency of this neurotransmitter in patients with nOH.[11]

There are three proposed mechanisms by which Droxidopa exerts its pressor effect:

-

Central Stimulation of Sympathetic Activity: Droxidopa can cross the blood-brain barrier and be metabolized to norepinephrine in the central nervous system (CNS), potentially stimulating sympathetic outflow.[9][13]

-

Circulating Hormone: Droxidopa can be converted to norepinephrine outside of neurons, and the newly synthesized norepinephrine then acts as a circulating vasoconstrictor hormone.[9][13]

-

Peripheral Sympathetic Neurotransmitter: Droxidopa may be converted to norepinephrine within sympathetic nerve terminals, with the newly synthesized norepinephrine then being released as a neurotransmitter upon neuronal activation.[9][13]

The metabolic pathway of Droxidopa is illustrated in the diagram below.

Experimental Protocols

The use of this compound as an internal standard is critical for accurately quantifying Droxidopa and its metabolites in biological matrices during clinical and preclinical studies. Below is a representative experimental protocol for a pharmacokinetic study in humans.

Objective: To determine the pharmacokinetic profile of a single oral dose of Droxidopa in healthy adult volunteers using this compound as an internal standard.

Study Design: An open-label, single-dose, single-period pharmacokinetic study.

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria will be enrolled.

-

Dosing: Each subject will receive a single oral dose of Droxidopa (e.g., 100 mg).[14][15]

-

Blood Sampling: Venous blood samples will be collected into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known concentration of the internal standard, this compound.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Droxidopa and its major metabolite, 3-O-methyl-DOPS.

-

Monitor specific precursor-to-product ion transitions for both the analytes and the internal standard.

-

-

Pharmacokinetic Analysis:

-

Calculate the plasma concentration-time profiles for Droxidopa.

-

Determine key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[14]

-

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.

Conclusion

The commercial availability of this compound from multiple suppliers facilitates its use in crucial research applications, particularly in the quantitative analysis of Droxidopa in biological samples. A thorough understanding of Droxidopa's mechanism of action and the implementation of robust experimental protocols are essential for advancing our knowledge of this therapeutic agent and its role in managing neurogenic orthostatic hypotension.

References

- 1. theclinivex.com [theclinivex.com]

- 2. clearsynth.com [clearsynth.com]

- 3. theclinivex.com [theclinivex.com]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Droxidopa - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Droxidopa? [synapse.patsnap.com]

- 12. parkinsons-therapeutics.org [parkinsons-therapeutics.org]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of L-threo-Droxidopa-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling guidelines for L-threo-Droxidopa-13C2,15N, a stable isotope-labeled compound used as an internal standard in pharmacokinetic studies and other analytical applications. Given that comprehensive safety data for the isotopically labeled molecule is not extensively published, this guide leverages information from the well-characterized parent compound, Droxidopa, to establish best practices for laboratory use. The stable, non-radioactive nature of the 13C and 15N isotopes means that the chemical and toxicological properties of this compound are expected to be comparable to those of unlabeled Droxidopa.

Compound Identification and Properties

This compound is a synthetic amino acid precursor of norepinephrine. The incorporation of stable isotopes allows for its differentiation from the endogenous analyte in biological matrices during analysis.

| Property | Data |

| Chemical Name | L-threo-3-(3,4-dihydroxyphenyl)serine-1,2-13C2, 15N |

| Synonyms | L-DOPS-13C2,15N |

| CAS Number | 1276295-04-5 (for this compound) |

| Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅ |

| Appearance | White to off-white solid |

Toxicological Data

| Hazard Identification | Classification |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Acute Toxicity Data (for Droxidopa) | |

| Oral LD50 (Rat) | >10 g/kg |

| Subcutaneous LD50 (Rat) | 84 mg/kg |

| Intravenous LD50 (Rat) | 16 mg/kg |

| Subcutaneous LD50 (Mouse) | >10 g/kg |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

General Handling Workflow

Methodological & Application

Application Note: High-Throughput Analysis of Droxidopa in Human Plasma using L-threo-Droxidopa-13C2,15N as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is an orally administered synthetic amino acid precursor that is converted to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure.[1][2] It is indicated for the treatment of orthostatic dizziness, lightheadedness, or the "feeling that you are about to black out" in adult patients with symptomatic neurogenic orthostatic hypotension (nOH). Given its therapeutic importance, a robust and reliable analytical method for the quantification of Droxidopa in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and clinical monitoring.

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Droxidopa in human plasma. The method utilizes a stable isotope-labeled internal standard, L-threo-Droxidopa-13C2,15N, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they exhibit similar physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[4]

Signaling Pathway of Droxidopa

References

Application Note: Quantification of Droxidopa in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Droxidopa in human plasma. The assay utilizes L-threo-Droxidopa-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Droxidopa.

Introduction

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid precursor of norepinephrine.[1] It is used for the treatment of neurogenic orthostatic hypotension (NOH) associated with conditions such as Parkinson's disease and multiple system atrophy.[2] Accurate quantification of Droxidopa in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing, thereby ensuring the reliability of the results.[3][4]

Experimental

Materials and Reagents

-

Droxidopa analytical standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock Solutions

-

Droxidopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Droxidopa in a suitable solvent (e.g., 0.1 N HCl or methanol) to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent to obtain a final concentration of 1 mg/mL.

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A validated HPLC or UPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Quantitative Data

Table 1: Mass Spectrometer Parameters

| Parameter | Value |

| Ion Spray Voltage | 5500 V |

| Temperature | 550 °C |

| Collision Gas | Nitrogen |

| Curtain Gas | 35 psi |

| Nebulizer Gas | 50 psi |

Table 2: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Droxidopa | 214.2 | 152.0 | 200 | 15 |

| This compound | 217.2 | 152.0 | 200 | 15 |

Note: The precursor ion for this compound is deduced based on the addition of two 13C and one 15N isotopes to the parent molecule. The product ion is expected to be the same as the unlabeled compound as the fragmentation leading to m/z 152.0 involves the loss of the isotopically labeled portion of the molecule.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

-

Linearity: The method demonstrated linearity over a specific concentration range (e.g., 5 - 4000 ng/mL) with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Selectivity and Specificity: No significant interference from endogenous plasma components at the retention times of Droxidopa and the internal standard.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: The extraction efficiency of the method.

-

Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Experimental Workflow

References

- 1. Droxidopa - Wikipedia [en.wikipedia.org]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a UPLC-MS/MS method for quantitation of droxidopa in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pharmacokinetic Studies of Droxidopa using an L-threo-Droxidopa-13C2,15N Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid precursor of norepinephrine. It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase (DDC).[1][2][3] Droxidopa is indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[3][4] By increasing norepinephrine levels, Droxidopa helps to improve vascular tone and mitigate the symptoms of nOH.[1][4]

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Droxidopa. The use of stable isotope-labeled internal standards, such as L-threo-Droxidopa-13C2,15N, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled tracer allows for precise differentiation between the administered drug and endogenous compounds, thereby enhancing the accuracy and robustness of pharmacokinetic measurements.[5]

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Droxidopa, with a focus on the conceptual use of an this compound tracer. While specific clinical pharmacokinetic data from studies utilizing this exact tracer is not publicly available, this guide presents representative data from studies with unlabeled Droxidopa and outlines the established methodologies for its quantification.

Metabolic Pathway of Droxidopa

Droxidopa is a prodrug that undergoes enzymatic conversion to the active neurotransmitter, norepinephrine. The primary metabolic pathway involves decarboxylation by AADC. A significant portion of administered Droxidopa is also metabolized by catechol-O-methyltransferase (COMT).

Caption: Metabolic pathway of Droxidopa.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic data for this compound was not identified in the public domain, the following tables summarize representative pharmacokinetic parameters of unlabeled Droxidopa from a study in healthy elderly subjects. This data provides a valuable reference for designing and interpreting future studies.

Table 1: Pharmacokinetic Parameters of a Single 300 mg Dose of Droxidopa in Healthy Elderly Subjects (N=24) [1][6]

| Parameter | Fed State (High-Fat Meal) | Fasted State |

| Cmax (ng/mL) | 2057 | 3160 |

| Tmax (h) | 4.00 | 2.00 |

| AUC (h*ng/mL) | 10,927 | 13,857 |

| t½ (h) | 2.58 | 2.68 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Droxidopa with 3-Times-Daily (TID) Dosing (300 mg) in Healthy Elderly Subjects (N=24) [1][6]

| Parameter | Dose 1 | Dose 2 | Dose 3 |

| Cmax (ng/mL) | 2789 | 3389 | 3302 |

| Tmax (h) | 2.00 | 1.50 | 2.00 |

Parameters were measured after each of the three doses administered at 4-hour intervals.

Experimental Protocols

Bioanalytical Method for Droxidopa Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Droxidopa in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for this assay.

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound in a suitable solvent) to each plasma sample, except for the blank samples. To the blank samples, add 25 µL of the solvent.

-

Vortex for 10 seconds.

-

Add 400 µL of methanol (or another suitable protein precipitating agent) to each tube.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

The samples are now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution:

Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Droxidopa: m/z 214.1 → 196.1

-

This compound (IS): m/z 217.1 → 199.1 (Note: These are predicted transitions and should be optimized experimentally).

-

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow for a Droxidopa Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Droxidopa, incorporating the use of a stable isotope-labeled tracer.

Caption: Workflow for a Droxidopa pharmacokinetic study.

Conclusion

These application notes provide a comprehensive overview for researchers and professionals involved in the development of Droxidopa. The detailed protocols for bioanalysis and the representative pharmacokinetic data serve as a valuable resource for designing and conducting robust clinical studies. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the high level of accuracy and precision required in regulated bioanalysis. Future studies employing this tracer will be instrumental in further elucidating the precise pharmacokinetic profile of Droxidopa and its metabolites.

References

- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Metabolic Tracking of L-threo-Droxidopa-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threo-dihydroxyphenylserine (L-threo-Droxidopa, L-DOPS) is a synthetic amino acid prodrug that serves as a precursor to the neurotransmitter norepinephrine (noradrenaline).[1][2] Administered orally, it is used for the treatment of neurogenic orthostatic hypotension (nOH).[2][3] The therapeutic action of Droxidopa relies on its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[4][5] This conversion increases norepinephrine levels in the peripheral nervous system, which helps to restore vascular tone and ameliorate symptoms of nOH.[1]

Understanding the in vivo metabolism, pharmacokinetics, and conversion efficiency of Droxidopa is critical for optimizing therapeutic strategies and developing new drug candidates. Stable isotope labeling, using compounds such as L-threo-Droxidopa-¹³C₂,¹⁵N, offers a powerful method to trace the metabolic fate of the administered drug without the complications of radioactive isotopes.[6] This technique allows for the precise differentiation and quantification of the exogenous drug and its metabolites from their endogenous counterparts using mass spectrometry (MS).[7]

These application notes provide a comprehensive overview of the metabolic pathways of L-threo-Droxidopa and detailed protocols for conducting in vivo metabolic tracking studies using L-threo-Droxidopa-¹³C₂,¹⁵N.

Metabolic Pathways of L-threo-Droxidopa

The metabolism of L-threo-Droxidopa is primarily governed by three enzymatic pathways. While the desired therapeutic conversion is to norepinephrine, a significant portion of the administered dose is metabolized into other compounds.[8][9]

-

Conversion to Norepinephrine: The primary therapeutic pathway involves the decarboxylation of Droxidopa by Aromatic L-Amino Acid Decarboxylase (AADC/DDC) to form norepinephrine.[4][5]

-

O-Methylation: Droxidopa can be methylated by Catechol-O-methyltransferase (COMT) to form 3-O-methoxy-Droxidopa (3OMD). This is a major metabolic route.[8]

-

Aldolase Metabolism: Droxidopa can also be metabolized by DOPS-aldolase, leading to the formation of protocatechualdehyde and protocatechuic acid.[8]

Quantitative Data Summary

While specific pharmacokinetic data for L-threo-Droxidopa-¹³C₂,¹⁵N is not extensively published, the following tables summarize representative data from studies on unlabeled L-threo-Droxidopa in human subjects. These values provide a baseline for expected pharmacokinetic profiles when designing and interpreting stable isotope tracing studies.

Table 1: Pharmacokinetic Parameters of L-threo-Droxidopa (Single Oral Dose)

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Plasma Conc.) | ~3 hours | 300-400 mg single dose, fasting | [10][11] |

| Cmax (Peak Plasma Concentration) | 1.9 µg/mL (9 µmol/L) | 400 mg single dose | [10] |

| Elimination Half-life (t½) | 2-3 hours | Single dose | [10] |

| Effect of Food (High-Fat Meal) | ↓ Cmax by ~35%, ↓ AUC by ~20%, ↑ Tmax by ~2h | Single dose | [6] |

| Urinary Excretion (Unchanged) | ~20% of oral dose within 12h | 300 mg single dose, fasting | [11] |

Table 2: Peak Plasma Concentrations of L-threo-Droxidopa and Key Metabolites

| Analyte | Peak Plasma Concentration | Time to Peak | Conditions | Reference |

| L-threo-Droxidopa | 9 µmol/L | ~3 hours | 400 mg single oral dose | [10] |

| Norepinephrine (NE) | 4 nmol/L | ~3 hours | 400 mg single oral dose | [10] |

| Dihydroxyphenylglycol (DHPG) | 42 nmol/L | ~3 hours | 400 mg single oral dose | [10] |

Experimental Protocols

This section outlines a detailed protocol for an in vivo study to track the metabolism of L-threo-Droxidopa-¹³C₂,¹⁵N in a clinical or preclinical setting.

Protocol 1: In Vivo Administration and Sample Collection

Objective: To determine the pharmacokinetic profile and metabolic conversion of L-threo-Droxidopa-¹³C₂,¹⁵N.

Materials:

-

L-threo-Droxidopa-¹³C₂,¹⁵N (pharmaceutical grade)

-

Vehicle for administration (e.g., sterile water or saline)

-

Heparin-coated or EDTA-coated blood collection tubes

-

Urine collection containers

-

Centrifuge

-

-80°C freezer

-

Dry ice

Procedure:

-

Subject Preparation: Subjects should fast overnight (at least 8 hours) prior to administration of the labeled compound. Baseline blood and urine samples should be collected immediately before dosing.

-

Dosing: Administer a single oral dose of L-threo-Droxidopa-¹³C₂,¹⁵N. A dose of 100-400 mg is typical for human studies. The compound should be dissolved or suspended in a suitable vehicle.

-

Blood Sampling: Collect venous blood samples into appropriate anticoagulant tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to labeled cryovials and store immediately at -80°C until analysis.

-

Urine Collection: Collect all urine produced in intervals, for example: 0-4h, 4-8h, 8-12h, and 12-24h post-dose. Record the total volume for each collection interval. Aliquot samples into labeled cryovials and store at -80°C.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

Objective: To extract and quantify L-threo-Droxidopa-¹³C₂,¹⁵N and its labeled metabolites from plasma and urine samples.

Materials:

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Methanol (LC-MS grade)

-

Water (LC-MS grade) with 0.1% formic acid

-

Internal standards (e.g., commercially available deuterated analogs of the analytes)

-

Vortex mixer

-

Microcentrifuge

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer)

Procedure:

-

Plasma Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standards. c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 16,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Urine Sample Preparation (Dilution): a. Thaw frozen urine samples on ice. b. Centrifuge at 2,000 x g for 5 minutes to pellet any sediment. c. Dilute the urine supernatant 1:10 (or as appropriate) with mobile phase containing internal standards.

-

LC-MS/MS Analysis: a. Chromatography: Use a suitable reversed-phase or HILIC column to separate the analytes. A typical gradient might run from 5% to 95% acetonitrile with 0.1% formic acid over 10-15 minutes. b. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. c. Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the specific mass transitions for L-threo-Droxidopa-¹³C₂,¹⁵N and its expected labeled metabolites (e.g., Norepinephrine-¹³C₂,¹⁵N, 3-O-methoxy-Droxidopa-¹³C₂,¹⁵N). The specific m/z values will need to be calculated based on the ¹³C and ¹⁵N incorporation.

-

Data Analysis: a. Construct calibration curves for each analyte using standards of known concentration. b. Quantify the concentration of the labeled parent drug and its metabolites in each sample by normalizing to the internal standard and comparing to the calibration curve. c. Use the resulting concentration-time data to perform pharmacokinetic analysis (e.g., calculate Cmax, Tmax, AUC, and half-life).

Conclusion

The use of stable isotope-labeled L-threo-Droxidopa-¹³C₂,¹⁵N provides an accurate and powerful tool for elucidating its metabolic fate and pharmacokinetic properties in vivo. The protocols and data presented here serve as a comprehensive guide for researchers in pharmacology and drug development to design, execute, and interpret studies aimed at understanding the complete metabolic profile of this important therapeutic agent. This approach is invaluable for assessing drug efficacy, investigating drug-drug interactions, and guiding the development of next-generation therapeutics for autonomic disorders.

References

- 1. doaj.org [doaj.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 5. [Study on the metabolism of droxidopa in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. escholarship.org [escholarship.org]

- 9. The metabolism of L-DOPA and L-threo-3,4-dihydroxyphenylserine and their effects on monoamines in the human brain: analysis of the intraventricular fluid from parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of the norepinephrine precursor L-threo-DOPS in primary chronic autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of L-threo-Droxidopa-13C2,15N in Neurogenic Orthostatic Hypotension Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. It is a common feature in several neurodegenerative disorders, including Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). L-threo-3,4-dihydroxyphenylserine (droxidopa), a synthetic amino acid precursor of norepinephrine, is a cornerstone in the management of symptomatic nOH. The isotopically labeled form, L-threo-Droxidopa-13C2,15N, serves as a critical tool for researchers in the precise and accurate investigation of droxidopa's pharmacology and for the development of new therapeutic strategies.

This document provides detailed application notes and protocols for the use of this compound in nOH research, alongside a comprehensive summary of the clinical data for droxidopa.

Applications of this compound

The primary applications of this compound in a research setting are:

-

Internal Standard for Quantitative Bioanalysis: Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] this compound is an ideal internal standard for the quantification of droxidopa and its metabolites in biological matrices such as plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision in pharmacokinetic and drug metabolism studies.

-

Tracer for In Vivo Pharmacokinetic and Metabolic Studies: The stable isotope label allows for the differentiation of exogenously administered droxidopa from endogenous catecholamines. This is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of the drug. A study in 1985 utilized a similar approach with [13C,D]-L-threo-DOPS to confirm that the increase in norepinephrine following administration is primarily from the conversion of droxidopa, not from the release of endogenous stores.

Quantitative Data from Droxidopa Clinical Trials

The efficacy of droxidopa in treating symptomatic nOH has been established in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Droxidopa in Patients with Symptomatic nOH

| Outcome Measure | Droxidopa Improvement | Placebo Improvement | p-value | Reference(s) |

| OHQ Composite Score (units) | -2.2 to -0.90 | -2.1 to -0.93 | <0.05 | [2][3][4] |

| OHQ Symptom Subscore (units) | -0.73 | - | 0.010 | [3][4] |

| OHQ Symptom Impact Subscore (units) | -1.06 | - | 0.003 | [3][4] |

| Dizziness/Lightheadedness Score (OHQ Item 1) | -1.5 (at Week 1) | - | 0.24 | |

| Standing Systolic Blood Pressure (mmHg) | +11.2 to +12.5 | +3.9 to +4.8 | <0.001 | [3][4] |

| Supine Systolic Blood Pressure (mmHg) | +7.6 | +0.8 | <0.001 | [3][4] |

OHQ: Orthostatic Hypotension Questionnaire

Table 2: Pharmacokinetic Parameters of Droxidopa

| Parameter | Value | Condition | Reference(s) |

| Time to Maximum Concentration (tmax) | 2.00 - 4.00 hours | Fasted vs. Fed state | |

| Elimination Half-life (t½) | ~2.5 hours | ||

| Pressor Effect Onset | 1 hour | Single oral dose | |

| Peak Pressor Effect | 3-4 hours | Single oral dose | |

| Duration of Pressor Effect | ~6 hours | Single oral dose |

Experimental Protocols

Protocol 1: Quantification of Droxidopa in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of droxidopa in human plasma samples.

Materials:

-

Human plasma samples (collected with an appropriate anticoagulant)

-

Droxidopa analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of droxidopa and this compound in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of droxidopa.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution (this compound).

-

Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A suitable gradient to separate droxidopa from endogenous interferences (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions (Note: these are example transitions and should be optimized for the specific instrument):

-

Droxidopa: Q1/Q3 (e.g., m/z 214.1 -> 151.1)

-

This compound: Q1/Q3 (e.g., m/z 217.1 -> 153.1)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for droxidopa and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-